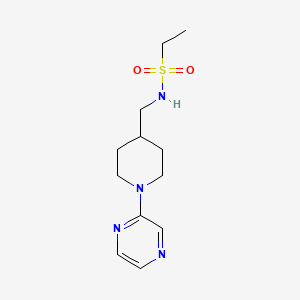

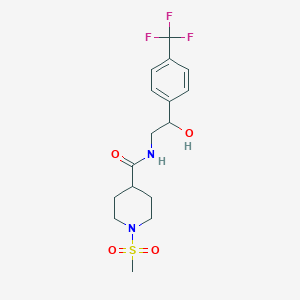

N-(2-羟基-2-(4-(三氟甲基)苯基)乙基)-1-(甲基磺酰基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a chemically synthesized molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, biological evaluation, and potential therapeutic uses. These insights can be extrapolated to hypothesize about the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from basic piperidine structures. For instance, the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists involves analogue-based rational design, synthesis, and screening . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide includes a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their pharmacological properties. The presence of different substituents can significantly affect the potency and selectivity of these compounds. For example, the effects of selected functional groups on the 4-position of the chromene ring in TRPM8 antagonists were studied, revealing that 4-hydroxy derivatives showed excellent potency and selectivity . This suggests that the hydroxy and trifluoromethyl groups in the compound of interest may play a crucial role in its biological activity.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can lead to a variety of biological activities. For instance, the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can result in selective 5-HT7 receptor ligands or multifunctional agents . This indicates that the methylsulfonyl group in the compound of interest could be a key determinant in its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structures. The presence of a trifluoromethyl group could affect the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes . Additionally, the introduction of a methylsulfonyl group could impact the compound's metabolic stability .

Case Studies

While the provided papers do not include case studies on the exact compound, they do present related case studies. For example, compound (R)-(-)-10e, a TRPM8 antagonist, showed good pharmacokinetic profiles and efficacy in rodent models of neuropathic pain . Similarly, certain N-alkylated arylsulfonamides demonstrated antidepressant-like and pro-cognitive properties in animal models . These findings suggest that the compound could also have therapeutic potential, warranting further investigation.

科学研究应用

合成和抗乙酰胆碱酯酶活性

研究人员合成了一系列哌啶衍生物,并评价了它们的抗乙酰胆碱酯酶(anti-AChE)活性。用一个庞大的部分取代苯甲酰胺显著增加了活性,突出了哌啶中氮原子的碱性品质在增强抗乙酰胆碱酯酶活性中的作用。一种衍生物被确认为一种有效的抑制剂,它显示了大鼠大脑中乙酰胆碱含量的显着增加,表明其作为抗痴呆剂的潜力(Sugimoto et al., 1990)。

合成哌啶类和相关化合物的创新途径

另一项研究描述了一种通过炔基砜环化合成哌啶类和相关化合物的新途径,这为在药物化学中创建多样化的分子支架提供了潜在的应用。这种方法允许合成具有显著结构多样性的化合物,这些化合物可以针对各种生物活性进行定制(Back & Nakajima, 2000)。

非蛋白氨基酸的开发

对新型非天然氨基酸的研究导致了N-乙基-α,β-脱氢氨基酸衍生物的开发,证明了哌啶类化合物在合成生物学相关分子中的多功能性。这些化合物同时包含N-乙基和α,β-脱氢部分,扩展了肽和蛋白质工程的工具包(Monteiro et al., 2010)。

可溶性环氧化物水解酶抑制剂

一项研究确定哌啶-4-甲酰胺衍生物为可溶性环氧化物水解酶的抑制剂,该酶与各种病理状况有关。这些抑制剂针对效力、选择性和药代动力学特性进行了优化,展示了哌啶衍生物在治疗与该酶活性相关的疾病中的治疗潜力(Thalji et al., 2013)。

新型磺化纳滤膜

在材料科学领域,已经使用磺化芳香族二胺单体(包括哌啶衍生物)开发了新型磺化薄膜复合纳滤膜。这些膜表现出改善的水通量和拒染能力,突出了哌啶类化合物在环境应用中的效用(Liu et al., 2012)。

属性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O4S/c1-26(24,25)21-8-6-12(7-9-21)15(23)20-10-14(22)11-2-4-13(5-3-11)16(17,18)19/h2-5,12,14,22H,6-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPGMLZPFVGLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)

![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)

![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)

![2-Chloro-N-[(4-cyclopropyl-2-methylpyrazol-3-yl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B2554283.png)

![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)